1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide
Description
1-(4-Chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core linked to a 4-chlorobenzenesulfonyl group and a chromeno[4,3-d][1,3]thiazole moiety. This structure combines sulfonamide pharmacophores with fused bicyclic systems, which are common in bioactive molecules targeting enzymes or receptors. The sulfonyl group enhances metabolic stability, while the chromeno-thiazole scaffold may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-13-7-9-14(10-8-13)31(27,28)25-11-3-5-16(25)20(26)24-21-23-19-15-4-1-2-6-17(15)29-12-18(19)30-21/h1-2,4,6-10,16H,3,5,11-12H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXHGCRCKXCHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the chromeno-thiazole core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide has demonstrated various biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent through mechanisms involving enzyme inhibition and interaction with cellular receptors.
- Antimicrobial Activity : Research indicates that derivatives of thiazole and chromene can exhibit significant antimicrobial properties.
Scientific Research Applications
This compound's applications span several fields:
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer and infections. The sulfonamide structure is known to inhibit certain enzymes, which can lead to therapeutic effects.
Drug Discovery
Due to its unique structural features, this compound serves as a valuable lead in drug discovery processes. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Material Science
The unique properties of this compound make it a candidate for developing novel materials with specific electronic or optical properties.
Case Studies and Experimental Data
While specific case studies directly involving this compound may be limited, related compounds with similar structures have been studied extensively:
Example 1: Anticancer Activity
In studies involving thiazole derivatives, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. These studies often focus on the mechanism of action involving apoptosis induction and cell cycle arrest.
Example 2: Antimicrobial Studies
Research has shown that thiazole-containing compounds can effectively inhibit bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Chromene/Thiazole Moieties
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The target compound’s chromeno[4,3-d][1,3]thiazole system distinguishes it from simpler chromene derivatives (e.g., chromeno-pyrimidinones in ). This fused thiazole ring may enhance binding affinity to hydrophobic enzyme pockets.
- Compounds like Example 53 in share the sulfonamide group and chromene core but incorporate pyrazolopyrimidine, suggesting divergent biological targets (e.g., kinase vs. protease inhibition).
Key Observations :
- Synthetic Methods: The target compound’s synthesis likely parallels sulfonylation strategies in , with additional steps to introduce the chromeno-thiazole moiety, possibly via cyclocondensation .
- Structural Analysis : SHELX-based refinement and SIR97 methodologies are applicable for resolving conformational details, particularly the sulfonamide and thiazole orientations.
Limitations :
Future Work :
- Explore structure-activity relationships (SAR) by modifying the chromeno-thiazole substituents.
- Investigate synergistic effects of combining sulfonamide and thiazole pharmacophores in enzyme inhibition.
Biological Activity
1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a sulfonyl group with a chromene and thiazole moiety, which are known for their diverse pharmacological properties.
Key Features
- Sulfonyl Group : Enhances solubility and biological activity.
- Chromene Moiety : Associated with antioxidant properties.
- Thiazole Ring : Known for anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated in various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study involving human colorectal cancer cell lines (SW480 and HCT116), the compound exhibited IC50 values of 2 μM and 0.12 μM, respectively. These values indicate potent anticancer activity compared to standard treatments like 5-fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| SW480 | 2 | 5-FU |
| HCT116 | 0.12 | 5-FU |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Research Findings
In a comparative study of various thiazole derivatives, compounds similar to the target compound were tested against multiple bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The chromene moiety contributes to free radical scavenging, which can protect cells from oxidative stress.
- Interaction with DNA : The thiazole ring may interact with DNA or RNA, disrupting replication in cancer cells.
In Silico Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins associated with cancer progression and bacterial infection. These studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
